N-methyl-2-Thiazolamine chemical properties and structure
N-methyl-2-Thiazolamine chemical properties and structure
An In-depth Technical Guide to N-methyl-2-Thiazolamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-thiazolamine is a heterocyclic organic compound featuring a thiazole ring substituted with a methylamino group. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies. The unique structural characteristics of N-methyl-2-thiazolamine and its derivatives make them significant in medicinal chemistry due to their wide range of biological activities.
Chemical Structure
The structural framework of N-methyl-2-thiazolamine consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methylamino group attached at the second position.
Caption: Chemical structure of N-methyl-2-thiazolamine.
Chemical Properties
The physical and chemical properties of N-methyl-2-thiazolamine are summarized in the table below. This data is crucial for its application in synthesis and drug development.
| Property | Value | Reference |
| Molecular Formula | C4H6N2S | [1][2][3] |
| Molecular Weight | 114.17 g/mol | [1] |
| Boiling Point | 174.508°C at 760 mmHg | [2] |
| Density | 1.246 g/cm³ | [2] |
| Flash Point | 59.341°C | [2] |
| Refractive Index | 1.624 | [2] |
| Appearance | Colorless liquid | [2] |
Experimental Protocols
Synthesis of N-methylthiazol-2-amine
A common method for the synthesis of N-methylthiazol-2-amine involves the reaction of 2-bromothiazole with a methylamine solution in ethanol.[5]
Materials:
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2-bromothiazole
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33% w/w methylamine solution in ethanol
-
3% w/v aqueous hydrochloric acid solution
-
20% w/v aqueous sodium hydroxide solution
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Ether
-
Chloroform
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Anhydrous magnesium sulfate
-
Sodium chloride
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Autoclave
Procedure:
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A solution of 2-bromothiazole (900 μL, 10 mmol) in a 33% w/w ethanol methylamine solution (70 mL) is placed in an autoclave.[5]
-
The mixture is heated to approximately 120°C and stirred continuously for 2 hours under the resulting system pressure.[5]
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After the reaction is complete, the mixture is concentrated under reduced pressure.[5]
-
The residue is dissolved in a 3% w/v aqueous hydrochloric acid solution.[5]
-
The aqueous phase is washed with ether.[5]
-
The pH of the aqueous phase is adjusted to 12 with a 20% w/v aqueous sodium hydroxide solution.[5]
-
The aqueous phase is saturated with sodium chloride and extracted with chloroform.[5]
-
The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-methylthiazol-2-amine.[5]
Caption: Workflow for the synthesis of N-methyl-2-thiazolamine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity and quantifying N-methyl-2-thiazolamine. A reversed-phase method is commonly used.
General Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of polar solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
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Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
-
Analysis: The retention time of the peak corresponding to N-methyl-2-thiazolamine is used for identification, and the peak area is used for quantification against a standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of N-methyl-2-thiazolamine.
General Protocol:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks provide detailed information about the molecular structure.
Biological Activity and Significance
While specific signaling pathways for N-methyl-2-thiazolamine are not extensively documented in the provided search results, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities. These derivatives are investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant agents.[6] The N-methyl substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.
The general workflow for screening the biological activity of such compounds is depicted below.
Caption: General workflow for biological activity screening.
Conclusion
N-methyl-2-thiazolamine is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. The methodologies for its synthesis and analysis are well-established. As a derivative of 2-aminothiazole, it belongs to a class of compounds with significant potential in drug discovery and development, warranting further investigation into its specific biological activities and mechanisms of action.
References
- 1. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Methyl-2-thiazolamine | 6142-06-9 [chemicalbook.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
